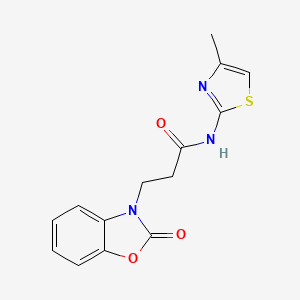

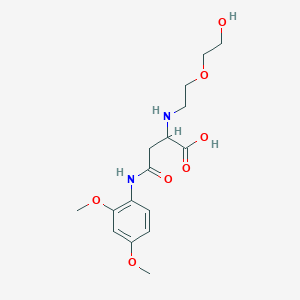

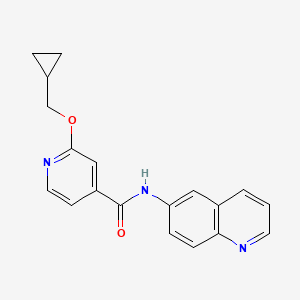

![molecular formula C18H22N2O4 B2560681 Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate CAS No. 1210639-31-8](/img/structure/B2560681.png)

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate, also known as MCCME, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Scientific Research Applications

Anticoagulant Synthesis:

As a chiral precursor for the anticoagulant Edoxaban , (S)-3-cyclohexene-1-carboxylic acid plays a crucial role. Edoxaban, developed by Daiichi Sankyo, is an oral anticoagulant recommended for patients with non-valvular atrial fibrillation. Compared to Warfarin, Edoxaban exhibits similar therapeutic effects but with a lower incidence of bleeding events and cardiovascular deaths .

Organic Synthesis:

Methyl (S)-3-cyclohexene-1-carboxylate serves as a bioactive precursor in organic synthesis. Its pharmacological activities include antifungal and antihypertensive properties, making it valuable for drug development .

Enantioselective Biocatalysis:

Efficient asymmetric resolution of racemic methyl 3-cyclohexene-1-carboxylate can be achieved using engineered enzymes. Rational design of the E. coli esterase BioH led to a positive mutant (Mu3) with improved S-enantioselectivity. This mutant hydrolyzes the substrate with an enantiomeric excess of 70.9%, compared to 32.3% for the wild type .

Chiral Separation:

(S)-3-cyclohexene-1-carboxylic acid can be obtained by separating racemic 3-cyclohexene-1-carboxylic acid using diastereoisomer resolution methods. Chiral phenylethylamine serves as a resolving agent, allowing separation based on differences in diastereomer solubility .

Catalyst Development:

Methyl benzoate compounds, including methyl (S)-3-cyclohexene-1-carboxylate, are prepared by reacting benzoic acids with methanol using acidic catalysts. Exploring solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of these reactions .

properties

IUPAC Name |

methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRYBDJDKBSRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

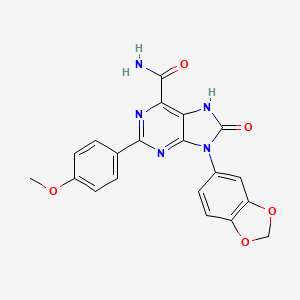

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

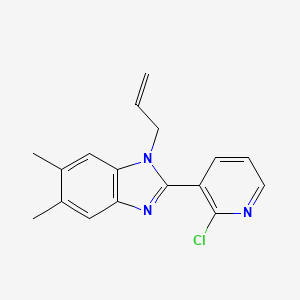

![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile](/img/structure/B2560606.png)

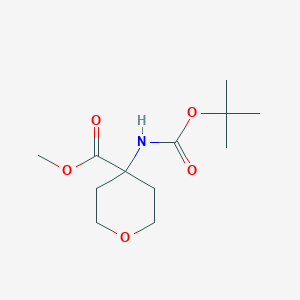

![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)